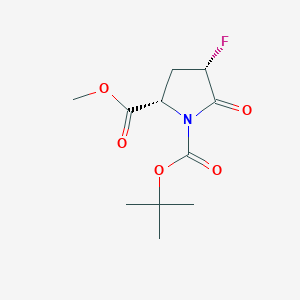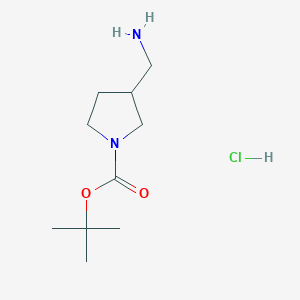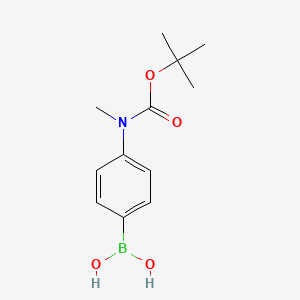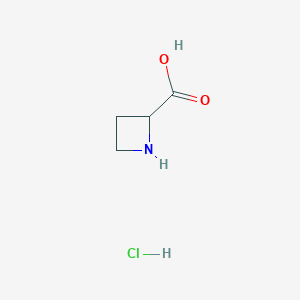
4-Bromo-8-(trifluoromethoxy)quinoline
Descripción general
Descripción
“4-Bromo-8-(trifluoromethoxy)quinoline” is a heterocyclic organic compound with a quinoline backbone. It has a molecular weight of 292.05 . The IUPAC name for this compound is 4-bromo-8-(trifluoromethoxy)quinoline .
Molecular Structure Analysis
The molecular formula of “4-Bromo-8-(trifluoromethoxy)quinoline” is C10H5BrF3NO . The InChI Code for this compound is 1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
“4-Bromo-8-(trifluoromethoxy)quinoline” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethoxy group in compounds like 4-Bromo-8-(trifluoromethoxy)quinoline is of significant interest in pharmaceutical research due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . This compound can serve as a precursor in synthesizing novel drugs with improved efficacy and reduced side effects.
Agrochemical Synthesis
In agrochemistry, the introduction of a trifluoromethoxy group into molecules is known to improve the properties of agrochemicals, such as pesticides and herbicides . 4-Bromo-8-(trifluoromethoxy)quinoline could be utilized to develop new agrochemicals with enhanced potency and selectivity.
Organic Synthesis Methodology
This compound is also important in the development of new synthetic methodologies. It can act as a reagent or intermediate in the trifluoromethoxylation reactions, which are less explored compared to other fluorination techniques, thus opening new avenues for chemical synthesis .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups . One group is electrophilic and undergoes oxidative addition with the palladium, while the other group is nucleophilic and transfers from boron to palladium in a process called transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways.
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 247, suggesting it may have good membrane permeability . Its water solubility is reported to be moderately soluble , which could impact its bioavailability.
Propiedades
IUPAC Name |
4-bromo-8-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZTALIYXDJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670911 | |
| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189105-60-9 | |
| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)





![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
